1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine
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Overview
Description
1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine is a compound belonging to the class of diaziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two diaziridine rings, each containing two nitrogen atoms and one carbon atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine can be achieved through the reaction of ketoxime O-arenesulfonates with alkylenediamines. This method allows for the formation of both racemic and meso forms of the compound. The structure of the meso form has been confirmed by X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diazirine derivatives, amine derivatives, and various substituted diaziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is investigated for its potential as a cross-linking agent due to its ability to form stable covalent bonds with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine involves its ability to form covalent bonds with target molecules. The diaziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyldiaziridine: A simpler diaziridine compound with similar reactivity but lacking the additional ethyl linkage.
1,2-Dimethyldiaziridine: Another related compound with a different substitution pattern on the diaziridine ring.
3,3-Dimethyldiaziridine: A compound with similar structural features but different chemical properties due to the absence of the ethyl linkage.
Uniqueness
1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine is unique due to its dual diaziridine rings and the ethyl linkage between them. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
302802-07-9 |
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Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-[2-(3,3-dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine |
InChI |
InChI=1S/C8H18N4/c1-7(2)9-11(7)5-6-12-8(3,4)10-12/h9-10H,5-6H2,1-4H3 |
InChI Key |
BNEBLAOYRKMIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1CCN2C(N2)(C)C)C |
Origin of Product |
United States |
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